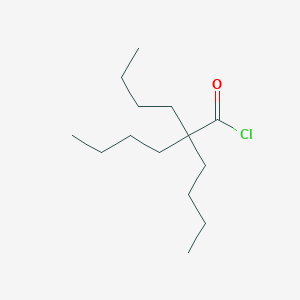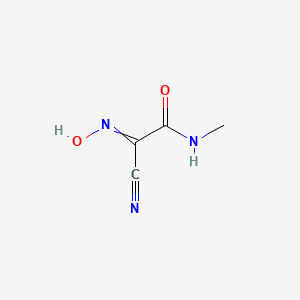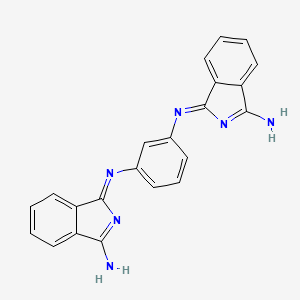![molecular formula C12H27NO2 B14649993 2,2'-[(2-Ethylhexyl)imino]diethanol CAS No. 41607-08-3](/img/structure/B14649993.png)
2,2'-[(2-Ethylhexyl)imino]diethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(2-Ethylhexyl)imino]diethanol is an organic compound with the molecular formula C12H27NO2. It is a derivative of diethanolamine, where the hydrogen atoms on the nitrogen are replaced by a 2-ethylhexyl group. This compound is known for its surfactant properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2,2’-[(2-Ethylhexyl)imino]diethanol can be synthesized through the reaction of diethanolamine with 2-ethylhexyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of the chlorine atom with the diethanolamine group. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2,2’-[(2-Ethylhexyl)imino]diethanol involves large-scale reactors where diethanolamine and 2-ethylhexyl chloride are mixed in the presence of a base. The reaction mixture is heated to maintain reflux conditions, and the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
2,2’-[(2-Ethylhexyl)imino]diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions, where the 2-ethylhexyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as oxides or hydroxyl compounds.
Reduction: Reduced amines or alcohols.
Substitution: New alkyl or aryl derivatives depending on the substituent used.
科学研究应用
2,2’-[(2-Ethylhexyl)imino]diethanol has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
作用机制
The mechanism of action of 2,2’-[(2-Ethylhexyl)imino]diethanol primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where it helps to stabilize mixtures of oil and water. The molecular targets include the interfaces between different phases, where the compound aligns itself to reduce surface tension.
相似化合物的比较
Similar Compounds
Diethanolamine: A simpler analog without the 2-ethylhexyl group.
Triethanolamine: Contains three ethanolamine groups instead of two.
2,2’-[(2-Hydroxyethoxy)ethyl]imino]diethanol: Similar structure but with hydroxyethoxy groups.
Uniqueness
2,2’-[(2-Ethylhexyl)imino]diethanol is unique due to the presence of the 2-ethylhexyl group, which imparts distinct surfactant properties compared to its simpler analogs. This makes it particularly effective in applications requiring strong emulsification and surface tension reduction.
属性
CAS 编号 |
41607-08-3 |
|---|---|
分子式 |
C12H27NO2 |
分子量 |
217.35 g/mol |
IUPAC 名称 |
2-[2-ethylhexyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C12H27NO2/c1-3-5-6-12(4-2)11-13(7-9-14)8-10-15/h12,14-15H,3-11H2,1-2H3 |
InChI 键 |
QCHFGCDNLNBQLJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CN(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


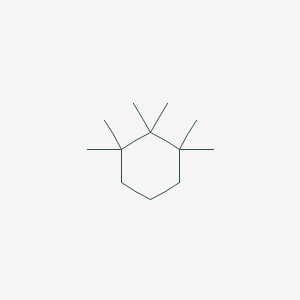
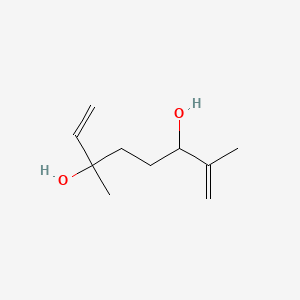
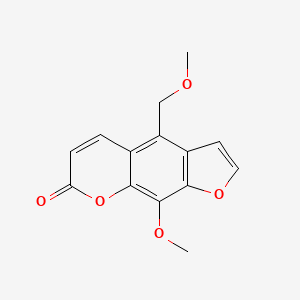



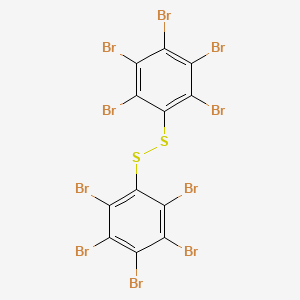
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
